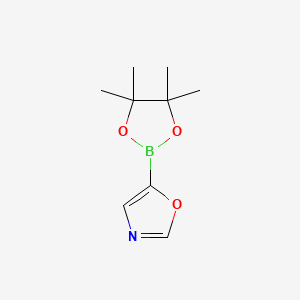

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole

Descripción

BenchChem offers high-quality 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-6-12-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDRZPADYMLKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699448 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-84-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthetic Cornerstone: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (CAS No. 942070-84-0), a pivotal heterocyclic building block in contemporary medicinal chemistry. With the burgeoning need for novel molecular scaffolds in drug development, this oxazole-based boronic acid pinacol ester has emerged as a versatile reagent for the construction of complex, biologically active molecules. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough examination of its role in the synthesis of targeted therapeutics, with a particular focus on Checkpoint Kinase 1 (Chk1) inhibitors.

Introduction: The Rise of Heterocyclic Boronates in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction has revolutionized the art of carbon-carbon bond formation, becoming an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The success of this reaction is intrinsically linked to the stability, availability, and functional group tolerance of organoboron reagents.[1] Among these, heteroaryl boronic acids and their pinacol esters are of paramount importance, enabling the incorporation of diverse heterocyclic motifs into molecular designs. These motifs are often critical for modulating the pharmacological properties of drug candidates.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out as a particularly valuable building block. The oxazole ring is a common feature in many biologically active compounds, while the pinacol boronic ester provides a stable, reactive handle for palladium-catalyzed cross-coupling reactions. This guide will delve into the essential chemical properties of this reagent, provide a validated synthesis protocol, and explore its application in the synthesis of complex molecular architectures, thereby offering a holistic understanding of its utility in the modern drug discovery landscape.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This section outlines the key characteristics of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.

| Property | Value | Reference(s) |

| CAS Number | 942070-84-0 | [2][3] |

| Molecular Formula | C₉H₁₄BNO₃ | [2][3] |

| Molecular Weight | 195.02 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage Conditions | Store at -20°C, sealed, away from moisture. | [3] |

Synthesis and Purification: A Validated Protocol

The most common and efficient method for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is the Miyaura borylation of a corresponding 5-halooxazole. This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.[4][5]

Reaction Scheme: Miyaura Borylation

The synthesis proceeds via a palladium-catalyzed cross-coupling of a 5-halooxazole (typically 5-bromooxazole) with bis(pinacolato)diboron.

Caption: General scheme for the Miyaura borylation of 5-bromooxazole.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

-

5-bromooxazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Add anhydrous 1,4-dioxane to the vessel.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While experimentally obtained spectra are the gold standard, predicted data can provide a useful reference.

| Spectroscopy | Predicted Data |

| ¹H NMR | (CDCl₃, 300 MHz): δ 8.02 (s, 1H, oxazole-H2), 7.61 (s, 1H, oxazole-H4), 1.30 (br s, 12H, BPin-CH₃) |

| ¹³C NMR | Predicted shifts would show signals for the oxazole carbons (C2, C4, C5), the quaternary carbons of the pinacol group, and the methyl carbons. |

| IR | Characteristic peaks for C-H, C=N, and C-O stretching of the oxazole ring, as well as B-O stretching of the dioxaborolane ring. |

| Mass Spec | Expected molecular ion peak (M⁺) corresponding to the molecular weight of 195.02. |

Note: The NMR data is based on predictions and should be confirmed with experimental data.[6]

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of the oxazole-5-yl moiety onto a variety of aromatic and heteroaromatic systems.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in the Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors

A significant application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is in the synthesis of inhibitors for Checkpoint Kinase 1 (Chk1), a crucial protein kinase involved in the cellular response to DNA damage.[7][8] Inhibition of Chk1 is a promising strategy in cancer therapy to sensitize tumor cells to DNA-damaging agents.

Exemplary Protocol: Suzuki Coupling for Chk1 Inhibitor Precursor

This protocol illustrates the coupling of the title compound with a suitable aryl halide to form a key intermediate in the synthesis of Chk1 inhibitors.

Materials:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

-

Aryl or heteroaryl halide (e.g., a substituted bromopyrimidine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)

-

Aqueous base solution (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., DME, toluene, or dioxane)

Procedure:

-

In a reaction vessel, dissolve the aryl or heteroaryl halide (1.0 eq) and 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 eq) in the chosen solvent.

-

Add the aqueous base solution to the mixture.

-

Degas the mixture by bubbling an inert gas (e.g., argon) through it for 15-20 minutes.

-

Add the palladium catalyst (0.02-0.05 eq) to the degassed mixture.

-

Heat the reaction to reflux (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting coupled product by column chromatography or recrystallization.

Safety and Handling

Proper handling and storage are crucial for ensuring the stability of the reagent and the safety of the researcher.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended to prevent degradation.[3] The compound should be kept away from moisture and strong oxidizing agents.

Conclusion

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an ideal reagent for the introduction of the oxazole moiety into complex molecular structures. The demonstrated application in the synthesis of Chk1 inhibitors underscores its importance in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this key synthetic intermediate, empowering researchers to advance their drug discovery programs.

References

-

LookChem. (n.d.). Cas 942070-84-0, 5-(4,4,5,5-Tetramethyl-[2][7][8]dioxaborolan-2-yl)-oxazole. Retrieved from [Link]

-

PubMed. (2012). Synthesis and evaluation of triazolones as checkpoint kinase 1 inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Miyaura borylation. Retrieved from [Link]

-

iChemical. (n.d.). 5-(4,4,5,5-Tetramethyl-[2][7][8]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate as a Prized Intermediate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological activities of new checkpoint kinase 1 inhibitors structurally related to granulatimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of triazolones as checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Introduction: The Oxazole Moiety as a Privileged Scaffold in Modern Synthesis

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

In the landscape of synthetic chemistry and drug discovery, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, bearing the CAS number 942070-84-0, has emerged as a significant reagent. This compound is a stable, versatile organoboron intermediate that marries the electronically distinct oxazole ring with the robust reactivity of a pinacol boronic ester.[1] Its primary utility lies in its function as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile formation of carbon-carbon bonds.[2][3][4]

The oxazole core is a common motif in numerous biologically active natural products and pharmaceutical agents. Its inclusion can impart favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets. Consequently, the ability to selectively functionalize molecules with an oxazole unit is of paramount importance. This guide provides a comprehensive overview of the properties, synthesis, handling, and core applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, with a focus on the mechanistic rationale and practical considerations for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Handling Data

Precise knowledge of a reagent's properties is fundamental to its successful application and safe handling. The pinacol ester functional group confers significantly greater stability compared to the corresponding free boronic acid, reducing the propensity for side reactions like protodeboronation and trimerization to form boroxines.[4][5] However, like all boronic esters, it is susceptible to hydrolysis under certain conditions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 942070-84-0 | [6] |

| Molecular Formula | C₉H₁₄BNO₃ | [6] |

| Molecular Weight | 195.02 g/mol | [6] |

| Appearance | Solid | [7] |

| Boiling Point | 276.7 ± 13.0 °C (Predicted) | [8][9] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [8][9] |

| pKa | 0.58 ± 0.10 (Predicted) | [8][9] |

Storage and Handling Protocols

To ensure the integrity and reactivity of the reagent, adherence to strict storage and handling protocols is critical.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures range from 2-8°C to -20°C to minimize degradation.[6][8] The key is to protect it from moisture, which can lead to slow hydrolysis of the boronic ester.[5]

-

Handling: Handle the reagent in a well-ventilated area, preferably within a fume hood.[10][11] Standard personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat, is mandatory.[10] Avoid the formation of dust and aerosols. For fire suppression, use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

Synthesis and Mechanistic Considerations

Heteroaryl boronic esters like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole are most commonly prepared via the Miyaura borylation reaction. This palladium-catalyzed process involves the coupling of a heteroaryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

The choice of this synthetic route is deliberate. It offers high functional group tolerance, proceeds under relatively mild conditions, and utilizes commercially available starting materials, making it a robust and scalable method for accessing a wide array of boronic esters.[12]

Caption: Generalized catalytic cycle for the Miyaura borylation reaction.

Core Application: The Suzuki-Miyaura Cross-Coupling

The premier application of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its exceptional reliability and broad substrate scope.[4] It enables the formation of a C-C bond between the oxazole ring (at the C5 position) and a variety of organic electrophiles (aryl, heteroaryl, vinyl halides, or triflates).

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic moiety is transferred from boron to palladium. The process is facilitated by a base (e.g., K₃PO₄, Na₂CO₃), which activates the boronic ester to form a more nucleophilic boronate complex.[13] This "ate" complex then transfers the oxazole group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product (R-Oxazole) and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a representative, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. This protocol is adapted from established methodologies for coupling heteroaryl boronic esters.[2][3]

Objective: Synthesize 5-Aryloxazole.

Materials:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.2 equiv)

-

Aryl Bromide (Ar-Br) (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Tricyclohexylphosphine (PCy₃) (4 mol%) or another suitable phosphine ligand

-

Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PCy₃ ligand in a small amount of the reaction solvent.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.

-

Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the catalyst solution.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-aryloxazole.

Causality Behind Choices:

-

Catalyst System: The Pd(OAc)₂/PCy₃ system is effective for coupling a wide range of aryl halides. The bulky, electron-rich PCy₃ ligand promotes the oxidative addition step and stabilizes the palladium center.

-

Base: Anhydrous K₃PO₄ is a common choice. It is strong enough to facilitate the formation of the boronate complex but generally avoids causing hydrolysis of base-sensitive functional groups.

-

Solvent: Anhydrous dioxane or toluene are high-boiling aprotic solvents that are excellent for palladium catalysis. The absence of water is crucial to prevent competitive protodeboronation of the starting material.[5]

Role in Drug Discovery and Development

The strategic use of building blocks like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is particularly impactful in medicinal chemistry. It serves as a key reagent in the synthesis of inhibitors for various biological targets, such as Checkpoint Kinase I (Chk1), which is a crucial regulator in the DNA damage response and a target in cancer therapy.[1][9] The ability to use Suzuki-Miyaura coupling in the later stages of a synthetic sequence allows for the rapid generation of diverse compound libraries, accelerating the structure-activity relationship (SAR) studies that are central to drug development.[4]

Conclusion

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and the inherent value of the oxazole scaffold make it a high-value reagent for researchers. By understanding its properties, the mechanistic underpinnings of its reactions, and proper handling techniques, scientists can effectively leverage this building block to construct novel molecules with potential applications ranging from materials science to human medicine.

References

-

Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498. [Link]

-

5-(4,4,5,5-Tetramethyl-[2][6][8]dioxaborolan-2-yl)-oxazole Product Information. LookChem. [Link]

-

Safety Data Sheet for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole. Angene Chemical. [Link]

-

Suzuki coupling of oxazoles - Research Explorer. The University of Manchester. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1029–1042. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ghaffari, B., & Hoover, J. M. (2019). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Tetrahedron, 75(35), 130459. [Link]

-

5-(4,4,5,5-Tetramethyl-[2][6][8]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. iChemical. [Link]

-

Boronic Esters. Organic Syntheses Procedure. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Angewandte Chemie International Edition, 53(19), 5031–5035. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

- 1. Buy 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]

- 8. 942070-84-0 | CAS DataBase [chemicalbook.com]

- 9. Cas 942070-84-0,5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole | lookchem [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Synthesis, Application, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazole Boronate Ester as a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic assembly of complex molecular architectures is paramount. Heterocyclic scaffolds, particularly the oxazole ring, are privileged structures found in a multitude of biologically active compounds and natural products.[1][2] Their ability to engage in various non-covalent interactions makes them ideal components for designing targeted therapeutics.[1] The functionalization of these rings is key to exploring structure-activity relationships (SAR).

This guide focuses on a critical reagent that facilitates this exploration: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole . This compound is a stable, versatile, and highly valuable boronic acid pinacol ester. Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[4]

As a Senior Application Scientist, this guide aims to provide not just the fundamental properties of this reagent but also a deep understanding of its synthesis, the causality behind its reactivity, and detailed, field-proven protocols for its application.

Part 1: Core Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a solid at room temperature, valued for its stability compared to its corresponding free boronic acid.

Caption: 2D Structure of the title compound.

| Property | Value | Source(s) |

| Molecular Weight | 195.02 g/mol | [5] |

| Molecular Formula | C₉H₁₄BNO₃ | [5] |

| CAS Number | 942070-84-0 | [5] |

| Appearance | Solid | [6] |

| Purity | ≥97% | [5] |

| Topological Polar Surface Area (TPSA) | 44.49 Ų | [5] |

| LogP | 0.9738 | [5] |

| Storage Conditions | -20°C, sealed storage, away from moisture | [5] |

Part 2: Synthesis via Miyaura Borylation - A Self-Validating Protocol

The most common and efficient method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction .[7] This palladium-catalyzed process couples a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7]

Expertise & Causality: Why this Method?

The Miyaura borylation is preferred over methods requiring highly reactive organometallic intermediates (e.g., Grignard or organolithium reagents) due to its remarkable functional group tolerance and milder reaction conditions.[7] This is critical when working with complex substrates in multi-step syntheses.

A crucial choice in this synthesis is the base. A weak base, such as potassium acetate (KOAc) , is employed.[7][8]

-

Causality: A strong base would activate the newly formed boronic ester product, promoting a subsequent and undesired Suzuki-Miyaura coupling reaction with the remaining starting halide.[7][8] The use of KOAc is a deliberate choice to kinetically favor the borylation pathway and prevent the formation of symmetrical bi-oxazole byproducts. Mechanistic studies suggest the base's role is to form an (acetato)palladium(II) complex after the initial oxidative addition, which is more reactive in the subsequent transmetalation step with the diboron reagent.[7][8]

Caption: Experimental workflow for the synthesis of the title compound.

Protocol: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

This protocol is a representative procedure based on established Miyaura borylation conditions for heteroaryl halides.[3]

-

Inert Atmosphere Setup: To a dry Schlenk flask, add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane or DMSO via cannula.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material.

-

Workup - Catalyst Removal: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary value of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is its function as a stable and efficient coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[3]

Trustworthiness: The Pinacol Ester Advantage

While free boronic acids are effective, the use of their pinacol esters offers significant practical advantages, ensuring robustness and reproducibility in drug development workflows.

-

Enhanced Stability: Pinacol esters are significantly more stable than their corresponding boronic acids. They are less prone to dehydration, which forms inactive cyclic boroxine trimers, and protodeboronation, especially under basic reaction conditions.[9]

-

Ease of Handling and Purification: As crystalline solids, they are easier to handle, weigh, and store with a longer shelf life.[9] They are also generally amenable to standard purification techniques like column chromatography.[8]

The Catalytic Cycle: An Authoritative Grounding

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Sources

- 1. 942070-84-0|5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. medium.com [medium.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]

- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Introduction: The Strategic Value of an Oxazole Boronate Ester

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in the design of bioactive molecules. The functionalization of the oxazole ring is therefore a critical endeavor for drug discovery and development professionals. Among the various functionalized oxazoles, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out as a particularly versatile and powerful building block.[3][4] This pinacol boronate ester is an ideal precursor for Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, compare competing strategies, and offer field-proven insights into experimental execution and troubleshooting. The focus is on providing researchers with the causal understanding needed to select and optimize the ideal synthetic route for their specific application.

Part 1: Comparative Overview of Synthetic Strategies

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole can be broadly approached via two distinct strategies: a modern, direct functionalization of the parent heterocycle, or a more traditional, multi-step sequence starting from a pre-halogenated oxazole. The choice between these pathways depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and catalysts.

Caption: High-level comparison of the two primary synthetic approaches.

Part 2: Strategy A - Direct Iridium-Catalyzed C-H Borylation

The direct conversion of a C-H bond to a C-B bond represents the most atom-economical and elegant approach. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of heterocycles, often providing regioselectivity that is complementary to classical methods.[5][6]

Mechanistic Rationale & Regiocontrol

The catalytic cycle is initiated by an active Iridium(III) species which undergoes C-H activation with the oxazole substrate. Unlike the borylation of simple arenes where steric factors dominate, the regioselectivity for heteroarenes is heavily influenced by electronics.[5][7] For oxazole, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for borylation. Mechanistic studies have established that for nitrogen-containing heterocycles, borylation typically occurs at the position most distal to the basic nitrogen atom, a rule that holds true for oxazole.[8]

Caption: The catalytic cycle for Iridium-mediated C-H borylation.

Experimental Protocol: Direct C-H Borylation

This protocol is adapted from leading methodologies in the field of C-H functionalization.[8]

-

Preparation: To an oven-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂, 1.2-1.5 equivalents), the iridium catalyst (e.g., [Ir(OMe)(COD)]₂, 1-3 mol%), and the ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous solvent (e.g., THF, Cyclohexane, or CPME) via syringe, followed by oxazole (1.0 equivalent).

-

Reaction: Stir the mixture at the specified temperature (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

-

Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue can often be purified by flash chromatography on silica gel. However, due to the potential for boronate ester decomposition on acidic silica, alternative purification methods are recommended (see Part 4).

| Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| [Ir(OMe)(COD)]₂ | dtbpy | Cyclohexane | 80 | 16 | High | [8] |

| [Ir(Cl)(COD)]₂ | 1,10-phenanthroline | THF | 80 | 12 | High | [9] |

Part 3: Strategy B - Synthesis via a 5-Halooxazole Intermediate

This classical approach involves the initial synthesis of a halogenated oxazole, typically 5-bromooxazole, which then undergoes a metal-mediated borylation reaction.

Step 1: Synthesis of 5-Bromooxazole

The synthesis of 5-bromooxazole can be achieved through various means, including the Van Leusen reaction followed by bromination or, more directly, by deprotonation of oxazole followed by quenching with an electrophilic bromine source.[10][11] A common method involves regioselective lithiation at the C5 position followed by treatment with bromine.

Step 2: Conversion of 5-Bromooxazole to the Boronate Ester

Two primary methods exist for this conversion: lithiation-borylation and palladium-catalyzed Miyaura borylation.

This pathway relies on the generation of a highly reactive organolithium intermediate.[12][13]

-

Causality: At cryogenic temperatures (typically -78 °C), an organolithium reagent like n-butyllithium performs a halogen-lithium exchange with 5-bromooxazole. This forms the 5-lithiooxazole species in situ. This nucleophilic intermediate is then quenched with a boron electrophile, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrO-Bpin), to form the target boronate ester. The low temperature is critical to prevent side reactions and decomposition of the unstable organolithium intermediate.

Caption: Workflow for the lithiation-borylation sequence.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction and a cornerstone of modern synthesis.[14][15]

-

Causality: The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the C-Br bond of 5-bromooxazole to form a Pd(II) species. This is followed by transmetalation with bis(pinacolato)diboron (B₂pin₂) and subsequent reductive elimination to yield the 5-(Bpin)oxazole product and regenerate the Pd(0) catalyst. The choice of base (commonly potassium acetate, KOAc) is crucial; it facilitates the transmetalation step without promoting premature Suzuki coupling of the product.[14][16]

Caption: The catalytic cycle for Palladium-mediated Miyaura borylation.

Experimental Protocol: Miyaura Borylation

This protocol is a robust and widely used method for synthesizing aryl and heteroaryl boronate esters.[17]

-

Preparation: To a round-bottom flask, add 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or DMSO, via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified as described in Part 4.

| Method | Key Reagents | Temperature | Pros | Cons |

| Lithiation-Borylation | n-BuLi, i-PrO-Bpin | -78 °C | Fast, high-yielding, avoids expensive catalysts. | Requires cryogenic temperatures, sensitive to moisture/air. |

| Miyaura Borylation | Pd catalyst, B₂pin₂, KOAc | 80-100 °C | High functional group tolerance, milder conditions. | Requires expensive palladium catalyst, potential for metal contamination. |

Part 4: Purification & Characterization: A Critical Step

The purification of boronate esters is notoriously challenging due to their propensity to hydrolyze back to the corresponding boronic acid or to decompose on standard silica gel.[18][19]

Troubleshooting Purification

-

Issue: Product streaking or loss on a standard silica gel column.

-

Cause: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption or hydrolysis.[20]

-

Solutions:

-

Deactivated Silica: Pre-treat the silica gel by making a slurry in the eluent containing a small amount (0.5-1%) of a non-nucleophilic base like triethylamine to cap the acidic sites.[20] Alternatively, boric acid-treated silica can be used.[20]

-

Alternative Stationary Phase: Neutral alumina is an excellent alternative for chromatography of less polar boronate esters.[19][20]

-

Non-Chromatographic Methods: If the crude product is sufficiently pure, it can be used directly in the next step after filtration through a plug of Celite or silica.[20] Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is also a highly effective purification method.[18]

-

Caption: A decision-making flowchart for purifying boronate esters.

Characterization Data

The final product should be characterized by standard spectroscopic methods.

-

Appearance: White to off-white solid.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, oxazole C2-H), 7.55 (s, 1H, oxazole C4-H), 1.33 (s, 12H, pinacol methyls).[21]

-

¹³C NMR (101 MHz, CDCl₃): δ 154.2, 151.8, 84.1, 24.8. (Note: The carbon attached to boron is often not observed or is very broad).

Conclusion

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a critical enabling step for the development of novel oxazole-containing compounds. For rapid, atom-economical synthesis where starting materials are available, direct iridium-catalyzed C-H borylation is the state-of-the-art approach. For situations where the direct C-H activation is problematic or when a halogenated intermediate is readily accessible, the Miyaura borylation offers a robust and highly reliable alternative with broad functional group tolerance. The classic lithiation-borylation route remains a powerful, cost-effective option, provided the stringent anhydrous and cryogenic conditions can be met. A thorough understanding of these methods, their underlying principles, and the critical nuances of purification will empower researchers to efficiently access this invaluable synthetic building block.

References

-

ResearchGate. Ir-Catalyzed Borylation of Heterocycles Through C−H Activation. Available from: [Link]

-

ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). Available from: [Link]

-

ACS Publications. Iridium-Catalyzed C–H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch. Organometallics. Available from: [Link]

-

eScholarship.org. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. Available from: [Link]

-

PubMed. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Available from: [Link]

-

PubMed. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Available from: [Link]

-

ResearchGate. Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki.... Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

PubMed. Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Available from: [Link]

-

ResearchGate. C−H borylation of benzoxazole, benzothiazole, and benzimidazole derivatives. Available from: [Link]

-

ACS Publications. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters. Available from: [Link]

-

ACS Publications. Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters. Available from: [Link]

-

RSC Publishing. C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. Available from: [Link]

-

Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available from: [Link]

- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available from: [Link]

-

RSC Publishing. Functional group directed C–H borylation. Chemical Society Reviews. Available from: [Link]

-

MDPI. Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Available from: [Link]

-

NIH. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available from: [Link]

-

PubMed. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Available from: [Link]

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Available from: [Link]

-

ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available from: [Link]

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. Available from: [Link]

-

ResearchGate. Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review. Available from: [Link]

-

SlideShare. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]

-

PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Available from: [Link]

-

iChemical. 5-(4,4,5,5-Tetramethyl-[5][10][22]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. Available from: [Link]

-

ResearchGate. How to purify boronate esters?. Available from: [Link]

-

MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Miyaura Borylation Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum [chemicalbook.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its core physical and chemical properties, explore its primary reactivity in the context of palladium-catalyzed cross-coupling reactions, and discuss its application in the development of complex molecules for drug discovery.

Core Molecular Profile

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, with CAS Number 942070-84-0, is an organoboron compound featuring a heterocyclic oxazole ring linked to a pinacolborane ester.[1][2] This structure makes it an exceptionally valuable reagent. The oxazole moiety is a common scaffold in biologically active compounds, while the boronic ester group serves as a versatile handle for carbon-carbon bond formation.

Physical and Chemical Properties

The compound is typically supplied as a solid with a purity of 97% or higher.[1][2] Its stability and handling characteristics are critical for its successful application in synthesis. The pinacol ester form offers enhanced stability over the corresponding boronic acid, reducing the propensity for protodeboronation, a common side reaction with certain heterocyclic boronic acids.[3]

| Property | Value | Source |

| CAS Number | 942070-84-0 | [1][2] |

| Molecular Formula | C₉H₁₄BNO₃ | [1][2] |

| Molecular Weight | 195.02 g/mol | [2] |

| Appearance | Solid | [1] |

| Boiling Point | 276.7±13.0 °C (Predicted) | [4] |

| Density | 1.08±0.1 g/cm³ (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 44.49 Ų | [2] |

| LogP | 0.9738 | [2] |

Spectroscopic Characterization

While specific analytical data is lot-dependent and available from suppliers, the structure of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole gives rise to characteristic signals in NMR spectroscopy. For instance, ¹H NMR spectra are available from various chemical suppliers to confirm the identity and purity of the material.[5] Key expected signals would include singlets for the oxazole protons and a characteristic singlet for the twelve equivalent protons of the four methyl groups on the pinacol ester.

Chemical Reactivity and Synthetic Utility

The primary utility of this reagent stems from its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, the discovery of which was recognized with the 2010 Nobel Prize in Chemistry.[3]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (like our subject molecule) with an organohalide in the presence of a palladium catalyst and a base.[3] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[3] The pinacol ester of the oxazole is particularly effective as it is stable, straightforward to prepare, and environmentally benign.[3]

The catalytic cycle, shown below, illustrates the key steps: oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic ester and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for coupling 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole with a generic aryl bromide. The choice of catalyst, ligand, and base is crucial and should be optimized for specific substrates.

Materials:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.0 eq)

-

Aryl bromide (Ar-Br) (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq) or other suitable Pd catalyst/ligand system

-

Aqueous sodium carbonate (Na₂CO₃) (2M solution, 2.0 eq)

-

Toluene or DME (solvent)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the organic solvent (e.g., Toluene) via syringe.

-

Base Addition: Add the aqueous base solution to the stirring reaction mixture. The causality here is that the base is required to activate the boronic ester to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The true value of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is realized in its application as a strategic building block.

Medicinal Chemistry

This reagent is instrumental in the synthesis of inhibitors for key biological targets, such as checkpoint kinase 1 (Chk1), which is involved in DNA damage response and cell-cycle regulation.[4] The ability to readily install the oxazole heterocycle onto a variety of molecular scaffolds via the robust Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The oxazole ring itself is a privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key interactions with biological targets.

Organic Materials

Beyond pharmaceuticals, boronic esters are used in the synthesis of complex organic materials. For example, related pinacolborane derivatives are used as linkers in the creation of Covalent Organic Frameworks (COFs).[7] These materials have applications in areas like photocatalysis due to their highly conjugated and crystalline structures.[7] The principles of stepwise functionalization via Suzuki coupling are directly transferable, highlighting the versatility of this chemical motif.[7]

Caption: Workflow illustrating the use of the title compound in drug discovery.

Stability, Handling, and Safety

Proper handling and storage are paramount for maintaining the integrity of this reagent.

-

Storage: The compound should be stored at -20°C, sealed tightly under an inert atmosphere, and protected from moisture to prevent hydrolysis of the boronic ester.[2]

-

Handling: Use in a well-ventilated area, such as a fume hood.[8][9] Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[8] Avoid the formation of dust.[8]

-

Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

-

Stability: While data on chemical stability and hazardous reactions is limited, it is prudent to treat the compound as incompatible with strong oxidizing agents.[8]

Conclusion

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a highly valuable and versatile reagent in modern organic chemistry. Its combination of a stable boronic ester handle with a pharmaceutically relevant oxazole core makes it a go-to building block for constructing complex molecules. A thorough understanding of its properties, reactivity—particularly in the Suzuki-Miyaura coupling—and handling requirements enables researchers in drug discovery and materials science to leverage its full synthetic potential.

References

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Accounts of Chemical Research, 49(5), 965–977. Available at: [Link]

-

Cimarelli, C., & Palmieri, G. (2017). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . Molecules, 22(11), 1845. Available at: [Link]

-

Cas 942070-84-0,5-(4,4,5,5-Tetramethyl-[1][5][10]dioxaborolan-2-yl)-oxazole . LookChem. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling . Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

Sources

- 1. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR [m.chemicalbook.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. ossila.com [ossila.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole structural analysis

An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole: Synthesis, Structure, and Application

Introduction: A Versatile Heterocyclic Building Block

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, with CAS number 942070-84-0, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its structure integrates two key features: the oxazole ring, a five-membered heterocycle prevalent in numerous biologically active compounds and natural products, and the pinacol boronic ester group, a stable and versatile functional group for carbon-carbon bond formation.[4] This unique combination makes it a highly valuable reagent, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

The oxazole motif is a recognized pharmacophore, appearing in drugs with applications ranging from anti-inflammatory to antibacterial and anti-cancer treatments.[4][5] The ability to selectively introduce this scaffold onto other molecular frameworks is therefore of significant interest to drug development professionals. The pinacol boronic ester provides a robust handle to achieve this, offering superior stability compared to the corresponding boronic acid, which facilitates purification, handling, and storage while maintaining high reactivity under appropriate catalytic conditions.[6][7]

This guide provides a comprehensive technical overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole, detailing its synthesis, in-depth structural characterization, chemical reactivity, and proven applications. It is intended for researchers, chemists, and drug development scientists seeking to leverage this powerful synthetic intermediate.

Part 1: Synthesis and Purification

The most common and efficient method for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is the palladium-catalyzed Miyaura borylation.[6][7] This reaction involves the cross-coupling of a 5-halooxazole precursor, typically 5-bromooxazole, with bis(pinacolato)diboron (B₂pin₂).[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

The causality behind this choice of methodology lies in its exceptional functional group tolerance and mild reaction conditions, which are well-suited for preserving the integrity of the oxazole ring.[7][9] Unlike methods requiring highly reactive organolithium or Grignard reagents, Miyaura borylation avoids harsh, basic, or nucleophilic conditions that could lead to ring-opening or undesired side reactions with the heterocycle.[6]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Palladium-Catalyzed Borylation

This protocol is a representative, self-validating system based on established Miyaura borylation methodologies for heteroaryl halides.[7][8][9]

-

Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromooxazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), and a base such as potassium acetate (KOAc) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO). The solvent choice can influence reaction rates and solubility.

-

Reaction Execution: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromooxazole is consumed (typically 4-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water and brine to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for isolating the pure product. The final product is typically a white to off-white solid.[3]

Part 2: Comprehensive Structural Analysis

The structural integrity of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is confirmed through a combination of spectroscopic and analytical techniques.

Molecular Structure Diagram

Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key analytical data for the structural confirmation of the molecule.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₄BNO₃ | [3][10][11] |

| Molecular Weight | 195.02 g/mol | [3][10] |

| Appearance | White to off-white solid | [3] |

| ¹H NMR (CDCl₃) | δ ~7.8 ppm (s, 1H, oxazole C2-H) | [12] |

| δ ~7.4 ppm (s, 1H, oxazole C4-H) | [12] | |

| δ ~1.3 ppm (s, 12H, 4 x CH₃ of pinacol) | [12] | |

| ¹³C NMR (CDCl₃) | Characteristic signals for oxazole carbons and pinacol carbons. | [12] |

| Mass Spec (MS) | Expected [M+H]⁺ at m/z ≈ 196.11 | Calculated |

| Topological Polar Surface Area (TPSA) | 44.49 Ų | [10] |

| LogP | 0.9738 | [10] |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

The proton NMR spectrum is particularly diagnostic.[12] The two singlets in the aromatic region correspond to the protons at the C2 and C4 positions of the oxazole ring, while the large singlet in the aliphatic region confirms the presence of the four equivalent methyl groups of the tetramethyl-dioxaborolane (pinacol) moiety.

Part 3: Chemical Reactivity and Core Applications

The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stems from its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] In this transformation, the boronic ester acts as the organoboron nucleophile, and a suitable organic halide or triflate serves as the electrophilic partner, enabling the formation of a new carbon-carbon bond at the C5 position of the oxazole ring.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic ester, activated by a base, transfers its organic group (the oxazole moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Oxazole), regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

This reaction provides a powerful and modular approach for synthesizing libraries of 5-substituted oxazoles, which is a common strategy in pharmaceutical lead optimization.[5] The reaction is compatible with a wide range of aryl and heteroaryl halides, allowing for the introduction of diverse substituents.

Part 4: Safe Handling and Storage

As a laboratory chemical, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole requires proper handling to ensure user safety and maintain compound integrity.

-

Handling: Handle in a well-ventilated area, preferably within a fume hood.[1][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[10] For long-term stability, storage at -20°C under an inert atmosphere is recommended.[10] Boronic esters can be sensitive to hydrolysis over time, especially if exposed to atmospheric moisture.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[13]

-

First Aid: In case of skin contact, remove contaminated clothing and wash the affected area with soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[13]

Conclusion

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole stands out as a highly effective and versatile intermediate in organic synthesis. Its straightforward preparation via Miyaura borylation, combined with the stability of the pinacol ester and the synthetic potential of the oxazole core, makes it an indispensable tool for chemists. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route to complex 5-aryloxazoles, which are prominent motifs in medicinal chemistry. A thorough understanding of its synthesis, structural properties, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in the design and creation of novel molecules for drug discovery and materials science.

References

-

MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

-

PubChem. 5-Bromooxazole | C3H2BrNO. [Link]

-

Beilstein-Institut. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. [Link]

-

MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

-

iChemical. 5-(4,4,5,5-Tetramethyl-[6][12][14]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0. [Link]

-

PubMed Central. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

-

Synthink. 5-(4,4,5,5-Tetramethyl-[6][12][14]dioxaborolan-2-yl)-oxazole. [Link]

-

University of Pennsylvania. PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. [Link]

-

ResearchGate. PALLADIUM-CATALYZED BORYLATION AND CROSS-COUPLING OF ARYL AND HETEROARYL HALIDES UTILIZING DIBORA DERIVATIVES. [Link]

-

ResearchGate. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]

-

PubChem. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. [Link]

-

ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

ResearchGate. Comparison of reactivity of different boron reagents. [Link]

-

Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]

-

PubMed Central. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. [Link]

-

ACS Publications. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole, CAS No. 942070-84-0 - iChemical [ichemical.com]

- 3. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole [cymitquimica.com]

- 4. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 9. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazole(942070-84-0) 1H NMR spectrum [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. 5-Bromooxazole | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole for Advanced Drug Discovery

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products.[1][2] Its ability to engage in various non-covalent interactions makes it a valuable component in the design of novel therapeutics.[2] A key reagent that unlocks the synthetic potential of this heterocycle is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole , a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on enabling researchers to leverage this powerful tool in drug discovery and development.

Physicochemical Properties and Handling

| Property | Value | Reference |

| CAS Number | 942070-84-0 | [3][4] |

| Molecular Formula | C₉H₁₄BNO₃ | [4][5] |

| Molecular Weight | 195.02 g/mol | [4][5] |

| Appearance | Solid | [3] |

| Storage | Store at -20°C, sealed, away from moisture. | [4] |

The pinacol boronate ester functionality imparts greater stability compared to the corresponding boronic acid, making it easier to handle and purify.[6] However, like many boronic esters, it is susceptible to hydrolysis and should be stored under anhydrous conditions.[6]

Synthesis of the Core Scaffold: Accessing the 5-Oxazolyl Boronate

The strategic placement of the boronate ester at the C5 position of the oxazole ring opens up a gateway for diverse functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. Two principal synthetic strategies are employed to access this key intermediate: direct C-H borylation of the parent heterocycle and the borylation of a pre-functionalized oxazole.

Method 1: Direct Iridium-Catalyzed C-H Borylation of Oxazole

The most atom-economical and elegant approach to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is the direct, regioselective C-H borylation of oxazole. This transformation is typically achieved using an iridium catalyst, which has shown remarkable efficacy in the borylation of a wide range of heteroarenes.[7][8]

The regioselectivity of this reaction is a crucial aspect. In many heteroarenes, the site of borylation is influenced by a combination of steric and electronic factors.[8] For oxazole, the C5 position is often favored, though the precise outcome can be dependent on the specific ligand and reaction conditions employed.

Conceptual Workflow for Ir-Catalyzed C-H Borylation:

Caption: Conceptual workflow for the direct C-H borylation of oxazole.

Detailed Experimental Protocol (General Procedure):

A representative protocol based on similar heteroarene borylations is provided below. Optimization for oxazole is likely necessary.

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol%), the bidentate nitrogen ligand (e.g., 4,4'-di-tert-butylbipyridine (dtbpy), 1-3 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0-1.5 equivalents).

-

Add anhydrous, degassed solvent (e.g., tetrahydrofuran or cyclohexane).

-

Add oxazole (1.0 equivalent).

-

Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the desired 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole.

Method 2: Miyaura Borylation of 5-Bromooxazole

An alternative and highly effective route involves the palladium-catalyzed Miyaura borylation of a pre-halogenated oxazole, most commonly 5-bromooxazole.[6] This method offers excellent control over regioselectivity, as the position of the boronate ester is dictated by the initial position of the halogen.

The Miyaura borylation is a robust and widely used transformation for the synthesis of boronate esters from aryl and heteroaryl halides.[9] The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, with bis(pinacolato)diboron (B₂pin₂) being the most common.

Conceptual Workflow for Miyaura Borylation:

Caption: Conceptual workflow for the Miyaura borylation of 5-bromooxazole.

Detailed Experimental Protocol (General Procedure):

-

In a reaction vessel, combine 5-bromooxazole (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 2-3 equivalents).

-

Add an anhydrous, degassed solvent such as 1,4-dioxane or dimethylformamide (DMF).

-

Purge the reaction mixture with an inert gas.

-

Heat the mixture to 80-110 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the target compound.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] This powerful C-C bond-forming reaction allows for the facile introduction of the oxazole moiety onto a wide range of aromatic and heteroaromatic systems.